2-Ethynylazepane hydrochloride

Description

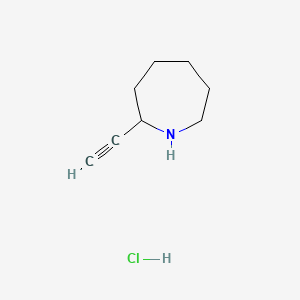

2-Ethynylazepane hydrochloride is a bicyclic amine derivative featuring a seven-membered azepane ring substituted with an ethynyl (C≡CH) group at the 2-position, combined with a hydrochloride salt. The molecular formula of the free base is C₈H₁₃N, and the hydrochloride form is C₈H₁₃N·HCl (molecular weight: ~159.56 g/mol) . Key identifiers include the InChIKey BEAUKNYCTBGPLF-UHFFFAOYSA-N and CAS numbers EN300-43357078 and EN300-5309455 (Enamine Ltd catalogue) .

Properties

Molecular Formula |

C8H14ClN |

|---|---|

Molecular Weight |

159.65 g/mol |

IUPAC Name |

2-ethynylazepane;hydrochloride |

InChI |

InChI=1S/C8H13N.ClH/c1-2-8-6-4-3-5-7-9-8;/h1,8-9H,3-7H2;1H |

InChI Key |

SDKOCXOUEAENES-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynylazepane hydrochloride typically involves the reaction of azepane with an ethynylating agent under controlled conditions. One common method involves the use of acetylene gas in the presence of a suitable catalyst to introduce the ethynyl group into the azepane ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the ethynylation process. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Ethynylazepane hydrochloride acts as a nucleophile in SNAr reactions with electron-deficient aromatic substrates. A key example involves its reaction with 2-chloro-5-nitropyrimidine :

Reaction Optimization and Byproduct Analysis

The same study investigated auxiliary bases and counterions to improve reaction efficiency:

Effect of Base on Reaction Kinetics

| Base | Conversion (4 h) | Side Product Formation |

|---|---|---|

| KOH | 98% | <5% |

| NaOH | 95% | 8% |

| LiOH | 88% | 12% |

-

KOH provided optimal conversion and minimal hydrolysis byproducts (e.g., 2,5-dichloro-4-hydroxypyrimidine) .

-

HPMC stabilizes the reaction medium, likely through hydrophobic interactions that reduce side reactions .

Purification and Crystallization

Post-reaction purification methods include:

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluent (3:7 ratio) isolates the product.

-

Recrystallization : Single crystals of derivatives are obtained from dichloromethane, as validated in analogous enamine syntheses .

Comparative Reactivity

This compound outperforms less nucleophilic amines (e.g., benzylamine) in SNAr reactions due to:

Scientific Research Applications

2-Ethynylazepane hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethynylazepane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azepane ring structure allows for potential interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

3-Ethynylazepane Hydrochloride

2-Methylazepane Hydrochloride

- Structural Differences : A methyl (-CH₃) group replaces the ethynyl substituent at the 2-position.

- Molecular Formula : Free base C₇H₁₅N , hydrochloride C₇H₁₅N·HCl (molecular weight: ~149.66 g/mol).

- Key Properties: The methyl group is less electronegative and sterically compact compared to ethynyl, likely enhancing solubility in non-polar solvents. No collision cross-section or stability data is available in the provided evidence .

Hydralazine Hydrochloride (Contextual Comparison)

- Structural Differences: A hydrazinophthalazine derivative (C₁₂H₁₇N₃O·HCl) with distinct pharmacological activity (vasodilator) .

Comparative Data Table

Key Research Findings and Gaps

Synthetic Challenges: Introducing ethynyl groups requires specialized reactions (e.g., Sonogashira coupling), which may complicate synthesis compared to alkyl-substituted analogs like 2-methylazepane.

Stability Considerations : Ethynyl groups are prone to oxidative degradation, suggesting that hydrochloride salts might enhance stability versus free bases .

Physicochemical Properties :

- The linear geometry of the ethynyl group could reduce steric hindrance in binding interactions compared to bulkier substituents.

- Positional isomerism (2- vs. 3-ethynyl) may alter electronic distribution and hydrogen-bonding capacity, impacting solubility and reactivity .

Analytical Limitations: No experimental data on melting points, solubility, or spectroscopic profiles (e.g., NMR, IR) are available for ethynylazepanes, highlighting a critical research gap .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-Ethynylazepane hydrochloride?

Methodological Answer:

Synthesis typically involves the reaction of 2-ethynylazepane with hydrochloric acid under controlled conditions. Key steps include:

- Acylation/alkylation : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions .

- Crystallization : Purify the crude product via recrystallization using ethanol or methanol to achieve >95% purity .

- Characterization : Confirm structure via -NMR (e.g., δ 2.5–3.5 ppm for azepane protons) and FT-IR (C≡C stretch ~2100 cm) .

Basic: How can researchers validate the chemical identity and purity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z ~170 for the free base) confirms molecular weight .

- Elemental Analysis : Verify Cl content via titration (target: 18–20% chloride) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Waste Management : Neutralize residual acid with sodium bicarbonate before disposal .

Advanced: How can researchers design in vitro assays to study the pharmacological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled ligands) to measure affinity for targets like sigma-1 receptors .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using DMSO as a vehicle (≤0.1% final concentration) .

- Data Normalization : Express results as % inhibition relative to controls (e.g., 100% = full receptor blockade) .

Advanced: What strategies are effective for resolving contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?

Methodological Answer:

- Cross-Validation : Replicate analyses using orthogonal methods (e.g., -NMR for stereochemical confirmation, LC-MS for impurity profiling) .

- Sample Preparation : Ensure uniform drying to remove solvent residues that may skew HPLC results .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Advanced: How can researchers optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- pH Profiling : Test solubility and stability in buffers (pH 1–10) to identify optimal storage conditions (e.g., pH 4–6 for aqueous solutions) .

- Light Sensitivity : Store lyophilized powder in amber vials at -20°C to prevent photodegradation .

Advanced: What experimental approaches are recommended for investigating the compound’s solubility in polar vs. nonpolar solvents?

Methodological Answer:

- Phase Solubility Analysis : Use shake-flask method with solvents like water, ethanol, and hexane; quantify solubility via UV-Vis (λ ~260 nm) .

- Co-Solvency Studies : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vivo formulations .

- Thermodynamic Modeling : Calculate Hansen solubility parameters to predict miscibility .

Advanced: How should researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Factorial Design : Optimize reaction parameters (temperature, stoichiometry, solvent) using a 2 factorial approach .

- Process Analytical Technology (PAT) : Implement real-time monitoring via FT-IR to detect intermediates and adjust conditions dynamically .

- Quality Control : Establish strict specifications for raw materials (e.g., HCl gas purity >99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.